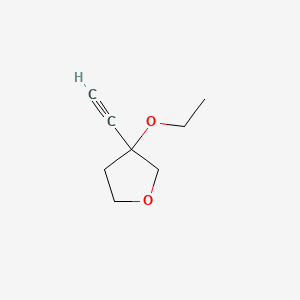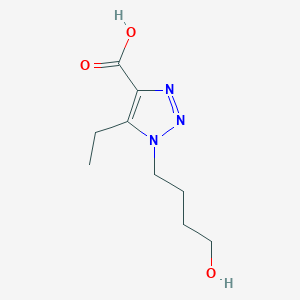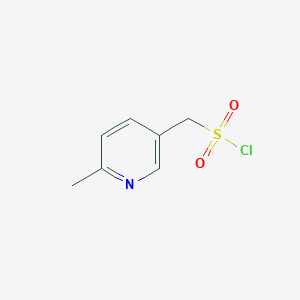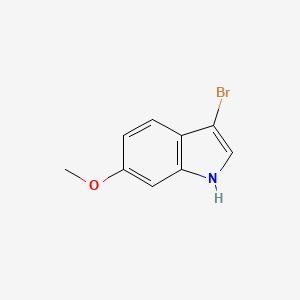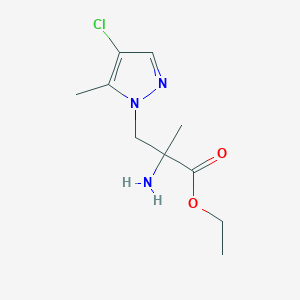![molecular formula C9H9N3O2 B13633890 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug discovery and development .
Preparation Methods
The synthesis of 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine ring . Industrial production methods often employ environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major products formed from these reactions include disubstituted derivatives and various functionalized pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with amino acid residues in the active site of CDK2 is crucial for its inhibitory activity .
Comparison with Similar Compounds
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and applications in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and is used in the development of high-performance explosives.
The unique structural features and diverse applications of this compound make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-6-7(9(13)14)8-10-4-3-5-12(8)11-6/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
SUEMNAMDLWHEAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=CC=NC2=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


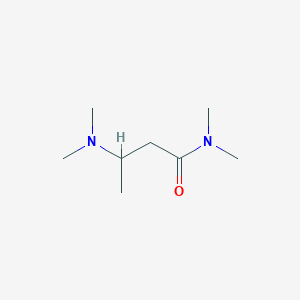
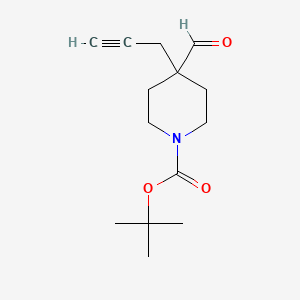
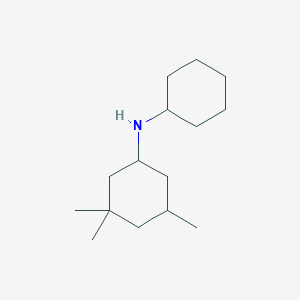
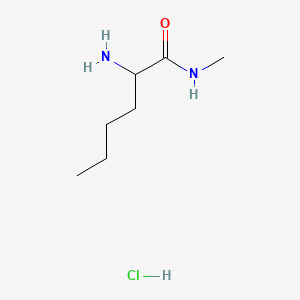

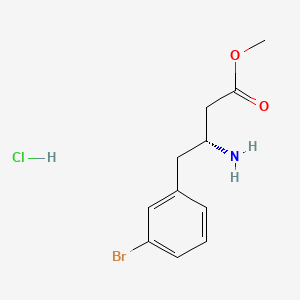
![rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B13633851.png)
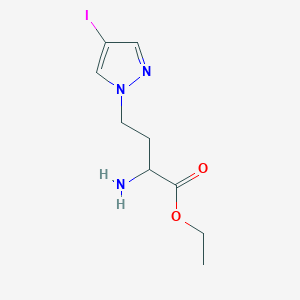
![3-Thia-6-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13633860.png)
